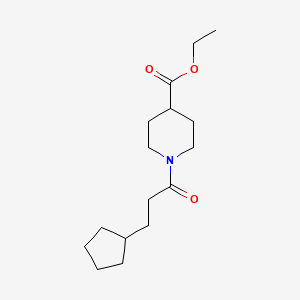

ethyl 1-(3-cyclopentylpropanoyl)-4-piperidinecarboxylate

説明

Synthesis Analysis

The synthesis of compounds related to ethyl 1-(3-cyclopentylpropanoyl)-4-piperidinecarboxylate involves complex organic reactions. For instance, the synthesis of a series of related compounds involved the preparation of 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides and subsequent reactions leading to the formation of a series of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols. These compounds displayed significant cytotoxicity toward various cells, indicating their potential as cytotoxic agents (Dimmock et al., 1998). Additionally, the stereoselective intramolecular cyclization of epoxypropyl cinnamyl amines led to the synthesis of functionalized piperidines (Nair et al., 2006), showcasing the diversity in synthetic approaches for piperidine derivatives.

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been elucidated using techniques like 1H NMR spectroscopy and X-ray crystallography. For instance, a novel class of cytotoxic and anticancer agents was characterized to confirm the structures of related piperidine compounds (Dimmock et al., 1998). These analytical techniques are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which in turn affects its reactivity and properties.

Chemical Reactions and Properties

Piperidine derivatives are known to undergo a variety of chemical reactions, leading to the formation of numerous compounds with diverse properties. For example, the reaction of ethyl 5,5-diarylpenta-2,3,4-trienoates in a phosphine-mediated [3+2] cycloaddition with arylmethylidenemalononitriles and N-tosylimines yielded a variety of novel polysubstituted cyclopentenes or pyrrolidines (Guan & Shi, 2009). These reactions highlight the versatility of piperidine derivatives in organic synthesis.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO3/c1-2-20-16(19)14-9-11-17(12-10-14)15(18)8-7-13-5-3-4-6-13/h13-14H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCQECNXCNROTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CCC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328658 | |

| Record name | ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate | |

CAS RN |

695168-44-6 | |

| Record name | ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)

![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)

![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)

![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)

![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)

![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)